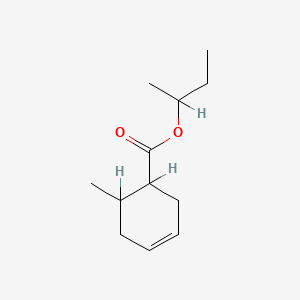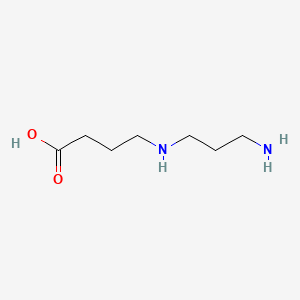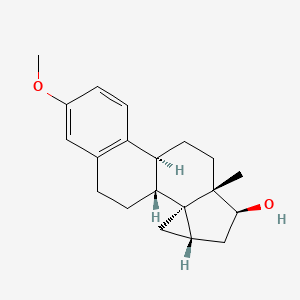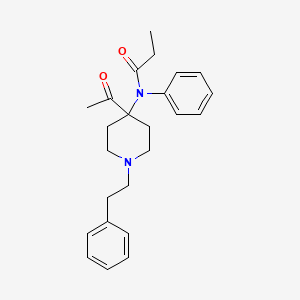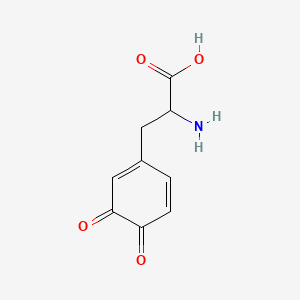
L-dopaquinone
Übersicht
Beschreibung
L-Dopaquinone, also known as o-dopaquinone, is a metabolite of L-dihydroxyphenylalanine (L-DOPA) and a precursor of melanin. It plays a crucial role in the biosynthesis of melanin, which occurs in melanocytes. The process begins with the conversion of tyrosine into L-DOPA, which is then oxidized to form this compound. This compound is pivotal in the formation of both pheomelanin and eumelanin, the two primary types of melanin .
Wirkmechanismus
Target of Action
L-Dopaquinone is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and a precursor of melanin . Its primary targets are melanocytes, the cells responsible for the production of melanin .
Mode of Action
This compound interacts with its targets, the melanocytes, by being converted into melanin. This conversion process involves a series of biochemical reactions that start with the oxidation of L-tyrosine to this compound .
Biochemical Pathways
The biosynthesis of melanin, which is the primary biochemical pathway affected by this compound, occurs in melanocytes. The process starts with the conversion of tyrosine into DOPA and then Dopaquinone, which goes on to be formed into pheomelanin or eumelanin .
Pharmacokinetics
It’s known that the pharmacokinetics of its precursor, l-dopa, are complex and can lead to variability in the intra-individual motor response .
Result of Action
The primary result of this compound’s action is the production of melanin, a pigment responsible for the color of skin, hair, and eyes . This process is crucial for protecting the skin against harmful UV injury. Excessive generation of melanin can result in extensive aesthetic problems, including melasma, pigmentation of ephelides, and post-inflammatory hyperpigmentation .
Action Environment
The action of this compound, like many biochemical processes, can be influenced by various environmental factors. For instance, the pH level can impact the kinetics of the reaction of this compound with other compounds . Additionally, the organization of the lipid system and interactions of this compound with the biomembrane can also affect its activity .
Biochemische Analyse
Biochemical Properties
L-dopaquinone is a highly reactive ortho-quinone that plays pivotal roles in the chemical control of melanogenesis. It interacts with several enzymes and proteins, including tyrosinase, tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2). Tyrosinase catalyzes the oxidation of L-dihydroxyphenylalanine to this compound, which then undergoes further reactions to form dopachrome and eventually melanin . In the presence of cysteine, this compound reacts to form cysteinyldopa isomers, leading to the production of pheomelanin .
Cellular Effects
This compound influences various cellular processes, particularly in melanocytes. It affects cell signaling pathways involved in melanogenesis, leading to the production of melanin pigments. This compound also impacts gene expression related to melanin synthesis and cellular metabolism. The presence of this compound in melanocytes triggers a cascade of reactions that result in the production of either eumelanin or pheomelanin, depending on the availability of sulfhydryl compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tyrosinase and other melanogenic enzymes. This compound binds to tyrosinase, facilitating the oxidation of L-dihydroxyphenylalanine to this compound. This compound then undergoes intramolecular cyclization to form cyclodopa, which is further oxidized to dopachrome. The dopachrome is then converted to 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid by dopachrome tautomerase (TYRP2). These intermediates are polymerized to form eumelanin. In the presence of cysteine, this compound forms cysteinyldopa isomers, leading to the production of pheomelanin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is highly reactive and can undergo rapid oxidation and polymerization. Long-term studies have shown that this compound can lead to the accumulation of melanin pigments in melanocytes. The stability of this compound is influenced by factors such as pH, temperature, and the presence of reducing agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes melanogenesis and the production of melanin pigments. At high doses, this compound can exhibit toxic effects, leading to oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of this compound is required to initiate melanogenesis .
Metabolic Pathways
This compound is involved in the melanogenesis pathway, where it is synthesized from L-dihydroxyphenylalanine by the action of tyrosinase. It then undergoes further reactions to form dopachrome, which is converted to 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid by dopachrome tautomerase (TYRP2). These intermediates are polymerized to form eumelanin. In the presence of cysteine, this compound forms cysteinyldopa isomers, leading to the production of pheomelanin .
Transport and Distribution
This compound is transported and distributed within melanocytes, where it is synthesized and undergoes further reactions. It interacts with transporters and binding proteins that facilitate its movement within the cell. This compound is localized in melanosomes, where it participates in the synthesis of melanin pigments. The distribution of this compound within melanocytes is influenced by factors such as pH and the presence of reducing agents .
Subcellular Localization
This compound is localized in melanosomes, which are specialized organelles within melanocytes responsible for melanin synthesis. The activity and function of this compound are influenced by its subcellular localization. Targeting signals and post-translational modifications direct this compound to melanosomes, where it participates in the melanogenesis pathway. The localization of this compound within melanosomes is crucial for its role in melanin synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Dopaquinone can be synthesized through the oxidation of L-DOPA. This oxidation is typically carried out using oxidizing agents such as tyrosinase, a copper-containing enzyme. The reaction conditions often involve a buffered aqueous solution at a pH that favors the activity of tyrosinase, usually around pH 6.8 to 7.4 .
Industrial Production Methods: Industrial production of this compound is not as common as its precursor, L-DOPA. the production of L-DOPA itself can be achieved through various methods, including microbial fermentation using microorganisms with tyrosinase activity, enzymatic conversion by immobilized tyrosinase, and chemical synthesis through asymmetric hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions: L-Dopaquinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form dopachrome, which eventually leads to the formation of melanin.
Reduction: It can be reduced back to L-DOPA under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Tyrosinase, hydrogen peroxide.
Reducing Agents: Ascorbic acid, sodium borohydride.
Cyclization Conditions: Typically occurs spontaneously under physiological conditions.
Major Products:
Dopachrome: Formed through oxidation.
Cyclodopa: Formed through cyclization.
Cysteinyldopa: Formed through reaction with cysteine, leading to pheomelanin synthesis.
Wissenschaftliche Forschungsanwendungen
L-Dopaquinone has several scientific research applications:
Chemistry: Used as an intermediate in the study of melanin synthesis and related pathways.
Biology: Plays a role in understanding the biochemical pathways of melanogenesis.
Vergleich Mit ähnlichen Verbindungen
L-Dopaquinone is similar to other o-quinones, such as:
Dopachrome: Another intermediate in melanin synthesis, formed from this compound.
Cyclodopa: Formed through the cyclization of this compound.
Cysteinyldopa: Formed through the reaction of this compound with cysteine.
Uniqueness: this compound is unique in its dual role in the synthesis of both eumelanin and pheomelanin. Its reactivity with thiols and its ability to undergo intramolecular cyclization make it a versatile intermediate in melanogenesis .
Eigenschaften
IUPAC Name |
2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIDUVKSGCHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863397 | |
| Record name | 3-(3,4-Dioxocyclohexa-1,5-dien-1-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-97-1 | |
| Record name | α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopaquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOPAQUINONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7FHT9NL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



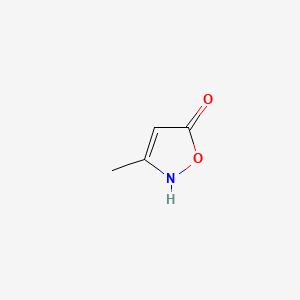
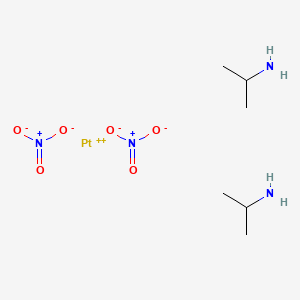
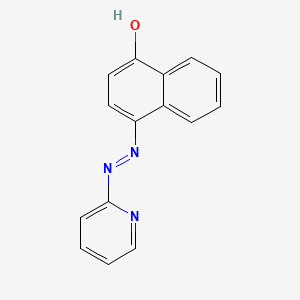

![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)
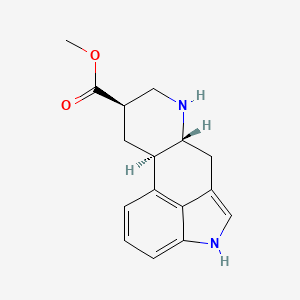
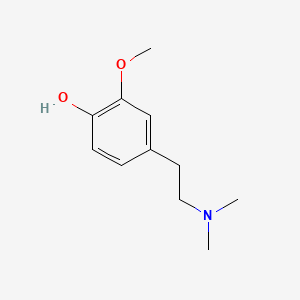
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
